molecular formula C15H12N4S B1665071 AGL 2043 CAS No. 226717-28-8

AGL 2043

Cat. No.: B1665071
CAS No.: 226717-28-8
M. Wt: 280.3 g/mol
InChI Key: ZGDACLBJJXLKJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

AGL 2043 is synthesized through a series of chemical reactions involving tricyclic quinoxaline derivatives.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

AGL 2043 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while reduction may produce more reduced forms of the compound .

Properties

CAS No.

226717-28-8

Molecular Formula

C15H12N4S

Molecular Weight

280.3 g/mol

IUPAC Name

1,2-dimethyl-6-thiophen-2-ylimidazo[4,5-g]quinoxaline

InChI

InChI=1S/C15H12N4S/c1-9-17-12-6-11-10(7-14(12)19(9)2)16-8-13(18-11)15-4-3-5-20-15/h3-8H,1-2H3

InChI Key

ZGDACLBJJXLKJY-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C)C=C3C(=C2)N=C(C=N3)C4=CC=CS4

Canonical SMILES

CC1=NC2=C(N1C)C=C3C(=C2)N=C(C=N3)C4=CC=CS4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AGL-2043
tyrphostin AGL-2043

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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